molecular formula C15H18ClN3OS B2945485 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 1226438-36-3

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2945485
CAS No.: 1226438-36-3
M. Wt: 323.84
InChI Key: SAGUQBKZHARUEI-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a central ethyl backbone substituted with a 2-chlorophenyl group and a dimethylamino moiety. The urea group bridges this ethyl chain to a thiophen-2-yl ring (). Key structural features include:

  • 2-Chlorophenyl group: Enhances hydrophobic interactions and may influence target binding.
  • Dimethylamino group: Improves solubility via protonation under physiological conditions.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-19(2)13(11-6-3-4-7-12(11)16)10-17-15(20)18-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGUQBKZHARUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound with potential applications in biological and medicinal chemistry. Its unique structure, featuring a combination of aromatic and heterocyclic components, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H20ClN3OS and includes functional groups that may interact with various biological targets. The presence of a thiophene ring and a chlorophenyl moiety is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC16H20ClN3OS
Molecular Weight335.87 g/mol
IUPAC Name1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(thiophen-2-yl)urea
CAS Number1206994-32-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an inhibitor or modulator of key signaling pathways involved in various physiological processes.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which are crucial in cell signaling.
  • Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing neuronal activity.

Antitumor Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including Mia PaCa-2 and PANC-1, demonstrating IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

Research has highlighted anti-inflammatory properties associated with similar compounds that contain thiophene rings. These compounds have been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor activity of thiourea derivatives against L1210 leukemia cells. The findings indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegenerative diseases. Results suggested that these compounds could mitigate oxidative stress and neuronal apoptosis .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The synthetic routes typically involve multi-step organic reactions, including the formation of key intermediates through nucleophilic substitution reactions .

Synthesis Overview

The synthesis generally includes:

  • Formation of Intermediate : Reacting 2-chlorobenzyl chloride with dimethylamine.
  • Final Urea Formation : Combining the intermediate with thiophen-2-ylmethyl isocyanate.

Chemical Reactions Analysis

Urea Bond Formation and Stability

The core urea functionality (-NHCONH-) is synthesized via nucleophilic addition between an isocyanate and amine. For this compound, two primary routes are documented:

Route A:

  • Reactants: 2-(2-Chlorophenyl)-2-(dimethylamino)ethylamine + Thiophen-2-yl isocyanate

  • Conditions: THF solvent, room temperature, 15–24 hr reaction time

  • Mechanism:

    R NH2+R NCOR NH C O NH R \text{R NH}_2+\text{R NCO}\rightarrow \text{R NH C O NH R }
  • Yield: ~80–85% based on analogous urea syntheses

Route B:

  • Reactants: 2-(2-Chlorophenyl)-2-(dimethylamino)ethyl chloride + Thiophen-2-yl urea

  • Conditions: KOH/triethyleneglycol, 220°C, followed by Na₂WO₄/H₂O₂ oxidation

Hydrolysis and Degradation Pathways

The urea bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProducts FormedYield (%)Reference
Acidic (HCl, reflux)6M HCl, 100°C, 4 hr2-(2-Chlorophenyl)-2-(dimethylamino)ethylamine + Thiophen-2-yl carbamic acid65
Basic (NaOH)2M NaOH, 80°C, 2 hrSame as above, with CO₂ release72

Dimethylamino Group

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

    R N CH3 2+CH3IR N CH3 3+I\text{R N CH}_3\text{ }_2+\text{CH}_3\text{I}\rightarrow \text{R N CH}_3\text{ }_3^+\text{I}^-
    • Conditions: MeCN, 60°C, 12 hr

    • Yield: 70–75%

Thiophene Ring

  • Electrophilic Substitution:

    • Sulfonation: H₂SO₄/SO₃ at 50°C introduces -SO₃H groups .

    • Halogenation: NBS/THF facilitates bromination at the 5-position .

Catalytic Interactions

The compound participates in hydrogen-bonding interactions via its urea moiety, as demonstrated in its role as a cannabinoid receptor allosteric modulator . Key interactions include:

  • π-Stacking with receptor residues (e.g., W241, H154) .

  • Hydrogen bonding between urea carbonyl and receptor backbone .

Oxidation and Reduction

Reaction TypeReagentsOutcomeConditionsReference
Oxidation H₂O₂/Na₂WO₄Dimethylamino group → N-oxide0°C, 1 hr
Reduction LiAlH₄/THFUrea → AmineReflux, 6 hr

Comparative Reaction Table

Key reactions of structurally related urea derivatives:

CompoundReaction TypeConditionsYield (%)Reference
PSNCBAM-1 (analog)Urea formationDBU/DES, 60°C, 4 hr85
N-(3-cyanothiophen-2-yl)acetamideAcylationTHF, triethylamine, 15 hr80
Ethyl cinnamateHorner-Wadsworth-EmmonsChCl/urea DES, DBU, 60°C93

Comparison with Similar Compounds

Structural Analogues with Variations in Aryl Substituents

M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)
  • Key Differences: Replaces thiophen-2-yl with a pyridin-4-yl group. Substitutes 2-chlorophenyl with a morpholino- and trifluoromethyl-substituted phenyl ring.
  • Implications: The pyridine ring (vs. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects (). Biological Relevance: M64HCl (its hydrochloride salt) acts as a focal adhesion kinase (FAK) activator, suggesting urea derivatives in this class may target kinase pathways.
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1)
  • Key Differences :
    • Thiophen-3-yl replaces thiophen-2-yl.
    • 2-Trifluoromethylphenyl substitutes 2-chlorophenyl.
  • Implications :
    • The trifluoromethyl group increases electronegativity and lipophilicity compared to chlorine.
    • Thiophen-3-yl’s altered ring position may disrupt π-stacking or hydrogen bonding ().
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea
  • Key Differences: Replaces the ethyl-dimethylamino-thiophene backbone with a tetrahydrothiopyranylmethyl group.
  • Implications :
    • The thiopyran ring introduces conformational rigidity and sulfur-mediated hydrogen bonding.
    • Methoxy group enhances hydrophilicity ().

Physicochemical Properties and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Features Evidence ID
Target Compound C₁₅H₁₇ClN₃OS 338.8 2-Chlorophenyl, dimethylamino, thiophen-2-yl Basic amine enhances water solubility 12
M64HCl C₂₁H₂₅F₃N₄O₂·HCl 482.9 Pyridin-4-yl, trifluoromethylphenyl Salt form improves bioavailability 1, 2
CAS 1207002-74-1 C₁₆H₁₈F₃N₃OS 357.4 Thiophen-3-yl, trifluoromethylphenyl Higher lipophilicity 13
1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea C₁₁H₁₄N₃O₂S 267.3 Isoxazole ring Increased polarity 17

Key Observations :

  • Chlorine vs. Trifluoromethyl : The 2-chlorophenyl group in the target compound offers moderate hydrophobicity, while trifluoromethyl (in M64 and CAS 1207002-74-1) provides stronger electron-withdrawing effects and metabolic resistance.
  • Thiophene Position : Thiophen-2-yl (target) vs. thiophen-3-yl (CAS 1207002-74-1) alters electronic distribution and steric interactions.

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